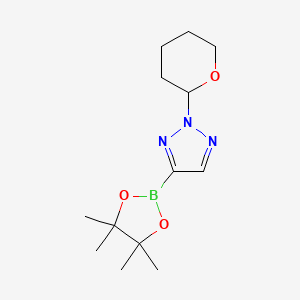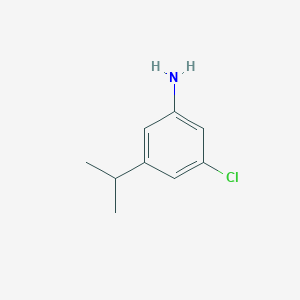
2-(methoxymethyl)-3,3-dimethylazetidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Methoxymethyl)-3,3-dimethylazetidine is a chemical compound used in a variety of scientific applications. It is a colorless, odorless, and volatile liquid that is a derivative of azetidine. It is widely used as a reagent in organic synthesis and as a building block for the synthesis of other compounds. It is also used in the synthesis of a variety of pharmaceuticals, agrochemicals, and other organic compounds. This article will explore the synthesis method, applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 2-(methoxymethyl)-3,3-dimethylazetidine.
科学的研究の応用
2-(Methoxymethyl)-3,3-dimethylazetidine is used in a variety of scientific research applications. It is used in the synthesis of a variety of pharmaceuticals, agrochemicals, and other organic compounds. It is also used in the synthesis of a variety of heterocyclic compounds, such as oxazolidinones and thiazolidinones. In addition, it is used as a reagent in organic synthesis and as a building block for the synthesis of other compounds.
作用機序
2-(Methoxymethyl)-3,3-dimethylazetidine is an intermediate in the synthesis of a variety of compounds. It is believed to act as a nucleophile, meaning it can form covalent bonds with other molecules. It is also believed to act as an electrophile, meaning it can accept electrons from other molecules.
Biochemical and Physiological Effects
2-(Methoxymethyl)-3,3-dimethylazetidine has not been studied in humans, so its biochemical and physiological effects are unknown. In animal studies, it has been shown to be rapidly metabolized and excreted in the urine.
実験室実験の利点と制限
2-(Methoxymethyl)-3,3-dimethylazetidine has several advantages for use in laboratory experiments. It is a colorless, odorless, and volatile liquid, making it easy to handle and store. It is also relatively inexpensive and easy to obtain. However, it is important to note that 2-(methoxymethyl)-3,3-dimethylazetidine is a highly reactive compound, so it must be handled with caution.
将来の方向性
There are several potential future directions for the use of 2-(methoxymethyl)-3,3-dimethylazetidine. It could be used in the synthesis of a variety of heterocyclic compounds, such as oxazolidinones and thiazolidinones. It could also be used as a reagent in organic synthesis, as a building block for the synthesis of other compounds, or as an intermediate in the synthesis of a variety of pharmaceuticals, agrochemicals, and other organic compounds. In addition, further research could be conducted to explore its biochemical and physiological effects.
合成法
2-(Methoxymethyl)-3,3-dimethylazetidine is synthesized via a three-step process. The first step involves the reaction of 2-bromo-3,3-dimethylazetidine with potassium hydroxide in an aqueous solution. This reaction produces 2-hydroxy-3,3-dimethylazetidine, which is then reacted with methylmagnesium bromide in an aqueous solution to produce 2-(methoxymethyl)-3,3-dimethylazetidine. Finally, the product is purified by recrystallization.
特性
| { "Design of the Synthesis Pathway": "The synthesis of 2-(methoxymethyl)-3,3-dimethylazetidine can be achieved through a multi-step process involving the reaction of several starting materials.", "Starting Materials": [ "3,3-dimethyl-1-bromobutane", "sodium hydride", "methanol", "tetrahydrofuran", "2-aminoethanol", "paraformaldehyde", "acetic acid", "sodium borohydride", "hydrochloric acid", "sodium hydroxide", "diethyl ether" ], "Reaction": [ "Step 1: 3,3-dimethyl-1-bromobutane is reacted with sodium hydride in tetrahydrofuran to form the corresponding alkoxide intermediate.", "Step 2: The alkoxide intermediate is then reacted with methanol to form the corresponding methyl ether.", "Step 3: The methyl ether is then reacted with 2-aminoethanol in the presence of paraformaldehyde and acetic acid to form the corresponding imine intermediate.", "Step 4: The imine intermediate is then reduced with sodium borohydride to form the corresponding amine intermediate.", "Step 5: The amine intermediate is then reacted with hydrochloric acid to form the corresponding hydrochloride salt.", "Step 6: The hydrochloride salt is then reacted with sodium hydroxide in diethyl ether to form the final product, 2-(methoxymethyl)-3,3-dimethylazetidine." ] } | |
CAS番号 |
1849269-28-8 |
製品名 |
2-(methoxymethyl)-3,3-dimethylazetidine |
分子式 |
C7H15NO |
分子量 |
129.2 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




